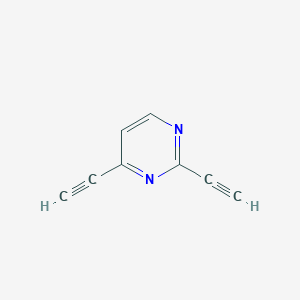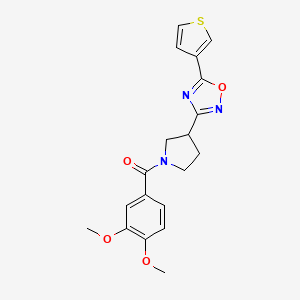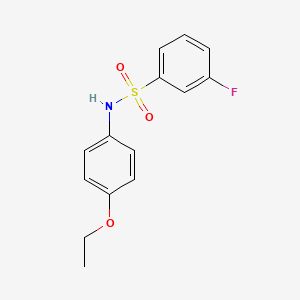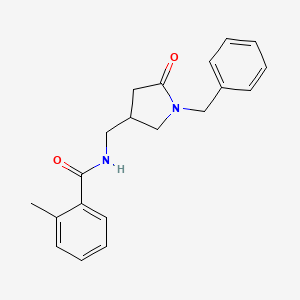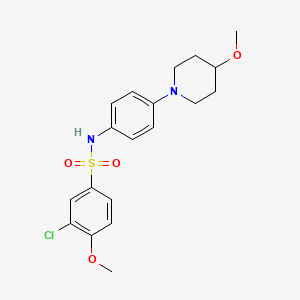
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as Suvorexant and is a novel orexin receptor antagonist. Orexin receptors are involved in regulating sleep-wake cycles, appetite, and energy balance. Suvorexant has been found to be effective in treating sleep disorders and has shown promising results in preclinical studies for the treatment of obesity.
Wirkmechanismus
Suvorexant acts as an antagonist of orexin receptors, which are involved in regulating sleep-wake cycles, appetite, and energy balance. The compound binds to orexin receptors and blocks the activity of orexin neurons that promote wakefulness. This results in the promotion of sleep and regulation of appetite and energy balance.
Biochemical and Physiological Effects:
Suvorexant has been found to improve sleep latency, total sleep time, and sleep quality in patients with insomnia. The compound has also been shown to regulate appetite and energy balance, making it a potential therapeutic option for the treatment of obesity. Suvorexant has a long half-life, which allows for sustained effects on sleep and appetite regulation.
Vorteile Und Einschränkungen Für Laborexperimente
Suvorexant has several advantages for lab experiments, including its specificity for orexin receptors and its long half-life. However, the compound can be difficult to synthesize and requires expertise in organic chemistry. Additionally, Suvorexant may have off-target effects that could confound experimental results.
Zukünftige Richtungen
Future research on Suvorexant could focus on its potential therapeutic applications beyond sleep disorders and obesity. The compound may have potential in treating other neurological disorders such as depression and anxiety. Additionally, further research could investigate the safety and efficacy of Suvorexant in different patient populations, such as children and elderly individuals. Finally, research could focus on developing new orexin receptor antagonists with improved pharmacological properties.
Synthesemethoden
The synthesis of Suvorexant involves several steps. The first step is the synthesis of 4-(4-methoxypiperidin-1-yl)aniline, which is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride to obtain 3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide. The synthesis of Suvorexant is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Suvorexant has been extensively studied for its therapeutic potential in treating sleep disorders such as insomnia. The compound acts as an orexin receptor antagonist, which blocks the activity of orexin neurons that promote wakefulness. Suvorexant has been found to be effective in improving sleep latency, total sleep time, and sleep quality in patients with insomnia. Additionally, Suvorexant has shown potential in treating obesity by regulating appetite and energy balance.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-16-9-11-22(12-10-16)15-5-3-14(4-6-15)21-27(23,24)17-7-8-19(26-2)18(20)13-17/h3-8,13,16,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQFNODRQYRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


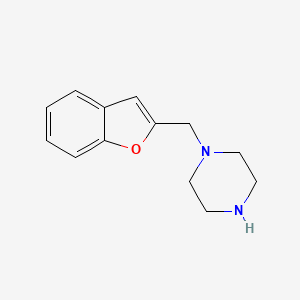
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)
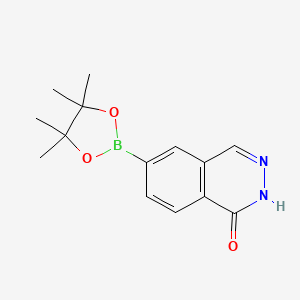
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)
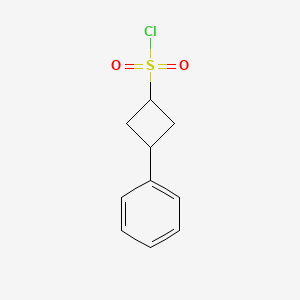
![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951605.png)
